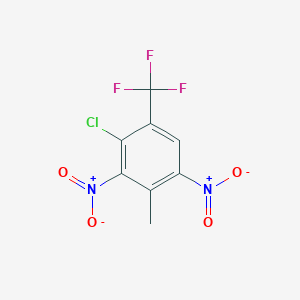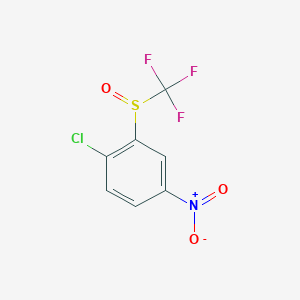
3-(Fluorocarbonyl)benzoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluorocarbonyl)benzoyl cyanide, or 3-FCB, is an organic compound consisting of a benzoyl group attached to a cyanide group with a fluorocarbon group in between. The compound has been studied extensively due to its potential use in various scientific research applications. It is a versatile compound that has been used in a variety of experiments and can be synthesized in several different ways.
Applications De Recherche Scientifique
3-FCB has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 3-fluorobenzoyl cyanide, 3-fluorobenzoyl chloride, and 3-fluorobenzoyl thiocyanate. It has also been used as a starting material in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen. In addition, 3-FCB has been used in the synthesis of polymers and in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-FCB is not fully understood. However, it is believed that the fluorocarbon group stabilizes the compound, allowing it to react with other compounds. In addition, the benzoyl group is believed to act as a catalyst in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FCB are not well understood. However, it is known that the compound is toxic and can cause skin and eye irritation. In addition, 3-FCB can be absorbed through the skin and can cause respiratory irritation. It is also known that the compound can be metabolized by the body and can be toxic to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-FCB in laboratory experiments is its versatility. The compound can be used in a variety of reactions and can be synthesized in several different ways. In addition, the compound is relatively inexpensive and can be stored for long periods of time. The main limitation of 3-FCB is its toxicity. The compound is toxic and can cause skin and eye irritation, as well as respiratory irritation.
Orientations Futures
There are several possible future directions for 3-FCB. One possible direction is to further study the biochemical and physiological effects of the compound. Another possible direction is to explore new synthesis methods for the compound. In addition, further research could be done on the potential applications of the compound, such as its use in the synthesis of pharmaceuticals and polymers. Finally, further research could be done on the mechanism of action of the compound and how it can be used in various reactions.
Méthodes De Synthèse
3-FCB can be synthesized in several different ways. The most common method is the direct reaction of benzoyl chloride with sodium cyanide in the presence of a fluorocarbon group. This reaction produces a product with a yield of 80-90%. Other methods include the reaction of benzoyl chloride with sodium fluoride in the presence of a fluorocarbon group and the reaction of fluorocarbon sodium with sodium cyanide.
Propriétés
IUPAC Name |
3-carbonocyanidoylbenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNO2/c10-9(13)7-3-1-2-6(4-7)8(12)5-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXVPLEEGUGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)F)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluorocarbonyl)benzoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)

![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)





![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)


